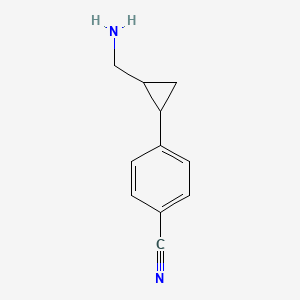

4-(2-(Aminomethyl)cyclopropyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

4-[2-(aminomethyl)cyclopropyl]benzonitrile |

InChI |

InChI=1S/C11H12N2/c12-6-8-1-3-9(4-2-8)11-5-10(11)7-13/h1-4,10-11H,5,7,13H2 |

InChI Key |

XITDQQDCIVOIRN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C2=CC=C(C=C2)C#N)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Aminomethyl Cyclopropyl Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.comnih.gov For 4-(2-(Aminomethyl)cyclopropyl)benzonitrile, several strategic disconnections can be envisioned, primarily targeting the C-C bonds of the cyclopropane (B1198618) ring and the bonds connecting the functional groups to the core structure.

A primary disconnection strategy involves breaking the bond between the cyclopropyl (B3062369) ring and the phenyl ring. This leads to a key intermediate, a substituted cyclopropylamine (B47189), and a phenyl precursor, such as a 4-halobenzonitrile. This approach allows for the separate synthesis of the two main fragments, which are then coupled in a later step.

Another key disconnection is the C-N bond of the aminomethyl group. This suggests the introduction of the amino group via functional group transformation of a precursor, such as a carboxylic acid, an aldehyde, or a nitrile, attached to the cyclopropane ring.

Key Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several synthetic routes can be developed. These routes are characterized by different strategies for constructing the cyclopropane ring and introducing the required functional groups.

Cyclopropane Ring Formation Strategies

The construction of the cyclopropane ring is a critical step in the synthesis of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile. A variety of methods are available for cyclopropanation, each with its own advantages and limitations. wikipedia.orgrsc.org

One of the most common methods is the Simmons-Smith reaction , which involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (IZnCH₂I). wikipedia.orgnih.gov This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Another widely used method is the reaction of alkenes with diazo compounds , often catalyzed by transition metals such as rhodium or copper. wikipedia.orgresearchgate.net This method allows for the formation of cyclopropanes from a wide range of alkenes and diazo compounds. The use of chiral catalysts can enable enantioselective cyclopropanation.

Michael-Initiated Ring Closure (MIRC) reactions provide another powerful strategy for the synthesis of cyclopropanes. rsc.orgnih.govrsc.org This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane ring.

| Cyclopropanation Method | Reagents | Key Features |

| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Stereospecific, works well with alkenes bearing directing groups. wikipedia.orgnih.gov |

| Diazo Compound Cyclopropanation | Diazoalkane, Transition Metal Catalyst (e.g., Rh₂(OAc)₄) | Versatile, can be rendered asymmetric with chiral catalysts. wikipedia.orgresearchgate.net |

| Michael-Initiated Ring Closure | Michael Donor, Michael Acceptor with a Leaving Group, Base | Forms highly functionalized cyclopropanes. rsc.orgnih.govrsc.org |

Benzonitrile (B105546) Moiety Introduction and Modification

The benzonitrile group is a key functional moiety in the target molecule. It can be introduced at various stages of the synthesis, either by starting with a pre-functionalized aromatic ring or by modifying a functional group on the ring at a later step. wikipedia.orgresearchgate.netatamankimya.comatamanchemicals.com

A common method for the synthesis of benzonitriles is the Sandmeyer reaction , where an aromatic amine is converted to a diazonium salt, which is then treated with a cyanide salt, typically cuprous cyanide.

Another approach is the Rosenmund-von Braun reaction , which involves the reaction of an aryl halide with cuprous cyanide at elevated temperatures. atamanchemicals.com This method is particularly useful for introducing the nitrile group onto a pre-existing aromatic ring.

Furthermore, the dehydration of a primary benzamide (B126) using a dehydrating agent such as phosphorus pentoxide or thionyl chloride can also yield a benzonitrile. wikipedia.org

| Method for Benzonitrile Synthesis | Starting Material | Reagents |

| Sandmeyer Reaction | Aniline derivative | NaNO₂, HCl; CuCN |

| Rosenmund-von Braun Reaction | Aryl halide | CuCN |

| Dehydration of Benzamide | Benzamide derivative | P₂O₅, SOCl₂ |

Aminomethyl Group Incorporation

The introduction of the aminomethyl group onto the cyclopropane ring is a crucial transformation. nih.gov This can be achieved through various synthetic strategies, often involving the reduction of a nitrogen-containing functional group.

One common method is the reduction of a nitrile group attached to the cyclopropane ring. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used to effect this transformation.

Alternatively, a Curtius rearrangement of a cyclopropyl acyl azide (B81097) can be employed to generate an isocyanate, which can then be hydrolyzed to the corresponding amine. nih.gov

The Hofmann rearrangement of a cyclopropyl carboxamide with a suitable oxidizing agent, such as bromine in the presence of a base, can also yield the aminomethyl group.

More recently, methods involving the diastereoselective synthesis of borylated (aminomethyl)cyclopropanes have been developed, offering a versatile handle for further functionalization. tymcdonald.com

| Method for Aminomethyl Group Incorporation | Precursor Functional Group | Key Reagents |

| Nitrile Reduction | Nitrile | LiAlH₄ or H₂/Catalyst |

| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | DPPA, heat; then H₂O |

| Hofmann Rearrangement | Carboxamide | Br₂, NaOH |

| From Borylated Precursors | Borylated Cyclopropane | Further derivatization tymcdonald.com |

Convergent and Divergent Synthesis Approaches

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. wikipedia.org In the context of the target molecule, a divergent approach could involve the synthesis of a versatile cyclopropane intermediate bearing multiple functional group handles. This intermediate could then be selectively modified to introduce the benzonitrile and aminomethyl groups, as well as other functionalities for the generation of a library of related compounds.

Stereoselective Synthesis and Diastereomeric Control

The 1,2-disubstituted cyclopropane ring in 4-(2-(Aminomethyl)cyclopropyl)benzonitrile contains two stereocenters, which can exist as a pair of enantiomers for both the cis and trans diastereomers. Controlling the stereochemistry of these centers is crucial for the synthesis of a single, desired stereoisomer. nih.govrochester.edusci-hub.sedoi.org

The relative stereochemistry (cis or trans) of the substituents on the cyclopropane ring is often determined during the cyclopropanation step. For example, the Simmons-Smith reaction is stereospecific, meaning that a cis-alkene will give a cis-cyclopropane and a trans-alkene will give a trans-cyclopropane. nih.gov MIRC reactions can also be designed to favor the formation of one diastereomer over the other through the careful choice of substrates and reaction conditions. nih.gov

The absolute stereochemistry (enantioselectivity) can be controlled by using chiral starting materials, chiral auxiliaries, or chiral catalysts. Asymmetric cyclopropanation reactions using chiral transition metal catalysts are a powerful tool for establishing the absolute stereochemistry of the cyclopropane ring. rochester.edu Biocatalytic approaches, for instance using engineered myoglobin (B1173299), have also emerged as a highly stereoselective method for the synthesis of chiral cyclopropanes. rochester.edu

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are a classical yet powerful tool in asymmetric synthesis. wikipedia.org They involve the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of chiral cyclopropylamines like 4-(2-(aminomethyl)cyclopropyl)benzonitrile, auxiliaries such as those derived from pseudoephedrine or Evans oxazolidinones can be employed to control the diastereoselectivity of the cyclopropanation step or subsequent alkylations. nih.govsigmaaldrich.com

In a hypothetical strategy, a chiral amide is formed between a suitable precursor acid and an auxiliary like (1R,2R)-pseudoephenamine. nih.gov The α-proton of the carbonyl group can be deprotonated to form a chiral enolate. This enolate can then undergo a diastereoselective Michael addition to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The bulky auxiliary sterically shields one face of the enolate, directing the incoming electrophile to the opposite face, thus controlling the stereochemistry of the newly formed stereocenters. Subsequent hydrolysis of the amide bond removes the auxiliary, yielding the enantiomerically enriched cyclopropylamine derivative. nih.gov The efficiency of such methods is highly dependent on the choice of auxiliary, base, and reaction conditions. nih.gov

Table 1: Representative Diastereoselective Alkylation using Chiral Auxiliaries Note: This table is illustrative of the performance of chiral auxiliaries in forming quaternary carbons, a step analogous to creating the substituted cyclopropane.

| Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |

| (1S,2S)-Pseudoephenamine | Benzyl bromide | LiHMDS | >99:1 |

| (1S,2S)-Pseudoephenamine | Allyl iodide | LiHMDS | >99:1 |

| (1S,2S)-Pseudoephedrine | Benzyl bromide | LiHMDS | 97:3 |

| (1S,2S)-Pseudoephedrine | Allyl iodide | LiHMDS | 98:2 |

Data adapted from a study on asymmetric alkylations demonstrating the superior selectivity of pseudoephenamine over pseudoephedrine. nih.gov

Asymmetric Catalysis in Cyclopropyl Benzonitrile Formation

Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of 4-(2-(aminomethyl)cyclopropyl)benzonitrile, the key step is the asymmetric cyclopropanation of 4-cyanostyrene (B1585062).

Biocatalysis, using engineered enzymes, has emerged as a powerful method for this transformation. Engineered myoglobin (Mb) variants have been developed that catalyze the cyclopropanation of styrenyl olefins with exceptional levels of diastereo- and enantioselectivity. nih.govrochester.edu In this approach, whole cells containing an engineered Mb variant are used to transform 4-cyanostyrene using a diazo reagent, such as ethyl diazoacetate (EDA), as the carbene source. nih.gov The reaction proceeds with high turnover numbers and provides access to the desired trans-cyclopropane product with excellent purity. rochester.edu This methodology is particularly attractive as it often complements the selectivity of traditional transition-metal catalysts and operates under mild, environmentally benign conditions. nih.gov

Another approach involves transition-metal catalysis. Chiral cobalt complexes, for instance, have been shown to catalyze asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors, avoiding the need for potentially explosive diazoalkanes. dicp.ac.cn These reactions proceed with high levels of enantioselectivity for a variety of alkene substrates, including styrenes. dicp.ac.cn The stereochemical outcome is dictated by the structure of the chiral ligand coordinated to the metal center.

Table 2: Performance of Engineered Myoglobin in Asymmetric Cyclopropanation

| Olefin Substrate | Biocatalyst | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| Styrene (B11656) | Mb(H64V,V68A) | >99.9% | 99.8% |

| 4-Chlorostyrene | Mb(H64V,V68A) | >99.9% | 99.8% |

| 4-Nitrostyrene | Mb(H64V,V68A) | >99.9% | 99.9% |

| 4-Cyanostyrene | Mb(H64V,V68A) | >99.9% | >99.9% |

Data adapted from studies on myoglobin-catalyzed cyclopropanation with diazoacetonitrile. rochester.edu

Stereochemical Purity and Isomer Separation Techniques

Even with highly selective reactions, the final product often contains minor amounts of undesired stereoisomers. Achieving high stereochemical purity is paramount for pharmaceutical intermediates. When a synthetic route produces a mixture of stereoisomers (enantiomers or diastereomers), separation techniques are required.

For intermediates in the synthesis of finerenone, a common industrial practice is the separation of enantiomers via the formation of diastereomeric salts. google.comgoogle.com A racemic mixture of a carboxylic acid precursor to 4-(2-(aminomethyl)cyclopropyl)benzonitrile can be treated with a chiral resolving agent, such as an enantiomerically pure tartaric acid derivative (e.g., (+)-dibenzoyl-D-tartaric acid or (-)-di-p-toluoyl-L-tartaric acid). google.comepo.org This reaction forms a pair of diastereomeric salts which exhibit different physical properties, most importantly, different solubilities in a given solvent system. google.com Through fractional crystallization, one diastereomer preferentially precipitates from the solution, allowing it to be isolated in high diastereomeric purity. The salt is then treated with an acid or base to break it apart, releasing the desired enantiomer of the intermediate. This method is robust and scalable for industrial production. epo.orgunifiedpatents.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for both analytical assessment of stereochemical purity and preparative separation of isomers. nih.gov

Table 3: Chiral Resolution of Finerenone Intermediates via Diastereomeric Salt Formation

| Racemic Intermediate | Chiral Resolving Agent | Solvent System | Purity of Isolated Diastereomer |

| Carboxylic Acid Precursor | (+)-Dibenzoyl-D-tartaric acid | Acetone / 2-Methyl-THF | >99% d.e. |

| Carboxylic Acid Precursor | (-)-Di-p-toluoyl-L-tartaric acid | Methyl Isobutyl Ketone | 99.0% d.e. |

| Cyanoester Precursor | Diastereomeric Tartaric Acid Esters | Not Specified | >99.5% e.e. |

Data compiled from patent literature describing the synthesis of finerenone. google.comepo.orgunifiedpatents.com

Novel Reagents and Reaction Conditions in Synthesis Optimization

The optimization of synthetic routes involves exploring novel reagents and conditions to improve yield, selectivity, and safety. In the context of cyclopropane synthesis, significant advances have been made beyond traditional Simmons-Smith reactions.

One innovative strategy employs dicationic adducts derived from the electrolysis of thianthrene (B1682798) in the presence of an alkene like 4-cyanostyrene. nih.govnih.gov These activated intermediates, specifically alkenyl thianthrenium salts, can then react with various carbon pronucleophiles (e.g., malonates) to form the cyclopropane ring with high diastereoselectivity. nih.govnih.gov This electrochemical method avoids the use of harsh reagents and offers a scalable protocol. nih.gov

The use of biocatalysts, as mentioned previously, also represents a novel approach. Engineered myoglobins can be fine-tuned through rational design to achieve complementary stereoselectivity, providing access to either the trans-(1R,2R) or trans-(1S,2S) cyclopropane isomers from the same starting materials, simply by choosing a different enzyme variant. nih.gov This offers unparalleled flexibility in accessing specific stereoisomers required for drug synthesis.

Furthermore, the development of new catalyst systems continues to drive innovation. Cobalt-catalyzed cyclopropanation using gem-dichloroalkanes as carbene precursors under photoredox conditions (using visible light and an organic dye like eosin (B541160) Y) is an example of a milder, more sustainable approach compared to traditional methods. dicp.ac.cn

Table 4: Comparison of Modern Cyclopropanation Reagents for Styrene Derivatives

| Reagent/Catalyst System | Carbene Source | Key Features | Typical Stereoselectivity |

| Engineered Myoglobin | Diazoacetonitrile | Biocatalytic, aqueous conditions, highly tunable | >99% d.e., >99% e.e. |

| Thianthrene / Electrolysis | Carbon Pronucleophile | Electrochemical, forms alkenyl sulfonium (B1226848) intermediate | High diastereoselectivity |

| Chiral Cobalt Complex / Eosin Y | gem-Dichloroalkane | Photoredox catalysis, avoids diazo compounds | High enantioselectivity (>80% e.e.) |

Information synthesized from recent literature on novel cyclopropanation methods. nih.govrochester.edudicp.ac.cnnih.gov

Flow Chemistry and Process Intensification in Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Flow chemistry, where reactions are run in continuous streams through reactors rather than in large batches, is a key enabling technology for this goal. For the industrial synthesis of pharmaceutical intermediates like 4-(2-(aminomethyl)cyclopropyl)benzonitrile, flow chemistry offers significant advantages.

The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer. This enables precise temperature control and efficient mixing, which can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic or fast reactions. Reactions that are difficult to control in large batch reactors can often be performed safely and reproducibly in a continuous flow setup.

While specific literature on a fully continuous synthesis of 4-(2-(aminomethyl)cyclopropyl)benzonitrile is not prominent, the principles of flow chemistry are readily applicable. For instance, a cyclopropanation step could be performed in a flow reactor, allowing for the safe on-demand generation and immediate use of reactive intermediates like diazo compounds. Subsequent purification steps, such as liquid-liquid extraction, could also be integrated into a continuous "end-to-end" process. This approach minimizes manual handling, reduces waste, and allows for real-time monitoring and control of product quality, ultimately leading to a more efficient and robust manufacturing process.

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile, offering detailed information about the proton and carbon environments and their connectivity. The analysis considers the distinct regions of the molecule: the para-substituted benzonitrile (B105546) moiety, the 1,2-disubstituted cyclopropane (B1198618) ring, and the aminomethyl group.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Aromatic Region: The para-substituted benzene (B151609) ring is expected to show a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitrile group (H-3, H-5) are anticipated to resonate further downfield (approx. δ 7.6 ppm) compared to the protons ortho to the cyclopropyl (B3062369) group (H-2, H-6) (approx. δ 7.2 ppm).

Aliphatic Region (Aminomethyl): The methylene protons (-CH₂NH₂) adjacent to the primary amine are expected to appear as a doublet, coupled to the methine proton on the cyclopropyl ring. Their chemical shift would likely be in the δ 2.5-3.0 ppm range. The amine protons (-NH₂) themselves would typically present as a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration.

Aliphatic Region (Cyclopropyl): The protons on the cyclopropane ring represent a complex spin system. Due to the rigidity of the ring, they are diastereotopic and will exhibit complex multiplets in the upfield region of the spectrum (approx. δ 0.5-1.8 ppm). The geminal (on the same carbon) and vicinal (on adjacent carbons) coupling constants are characteristic, with Jtrans usually being smaller than Jcis. researchgate.net

Table 1: Predicted ¹H NMR Data for 4-(2-(Aminomethyl)cyclopropyl)benzonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ar-H (ortho to CN) | ~7.6 | d (doublet) | 2H | ~8.0 |

| Ar-H (ortho to cyclopropyl) | ~7.2 | d (doublet) | 2H | ~8.0 |

| -CH₂NH₂ | ~2.7 | d (doublet) | 2H | ~7.0 |

| -NH₂ | ~1.5 (variable) | br s (broad singlet) | 2H | - |

| Cyclopropyl-H | ~0.5 - 1.8 | m (multiplet) | 4H | - |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Aromatic Carbons: Four signals are expected for the benzene ring. The quaternary carbon attached to the nitrile group (C-4) and the one attached to the cyclopropyl group (C-1) will have distinct chemical shifts. The two protonated aromatic carbons (C-2/6 and C-3/5) will also produce separate signals.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of δ 118-122 ppm. rsc.orgchemicalbook.com

Aliphatic Carbons: The three carbons of the cyclopropane ring will resonate in the upfield region (δ 10-30 ppm), characteristic of strained rings. mdpi.com The carbon of the aminomethyl group (-CH₂NH₂) would likely appear in the δ 40-50 ppm range.

Table 2: Predicted ¹³C NMR Data for 4-(2-(Aminomethyl)cyclopropyl)benzonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (ipso to cyclopropyl) | ~145 |

| Ar-C (ortho to cyclopropyl) | ~129 |

| Ar-C (ortho to CN) | ~132 |

| Ar-C (ipso to CN) | ~112 |

| -C≡N | ~119 |

| -CH₂NH₂ | ~45 |

| Cyclopropyl-CH | ~20-30 |

| Cyclopropyl-CH₂ | ~10-15 |

2D NMR experiments are essential for unambiguously assigning the signals and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the adjacent aromatic protons and the complex cross-peaks among the four cyclopropyl protons. A crucial correlation would be observed between the cyclopropyl methine proton and the methylene protons of the aminomethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, connecting the aromatic proton signals to the aromatic carbon signals and the aliphatic protons to their respective carbons. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for establishing the connectivity of the molecular fragments. sdsu.edu Key correlations would include:

The protons on the aminomethyl group showing a cross-peak to the carbons of the cyclopropyl ring.

The cyclopropyl protons showing correlations to the ipso-carbon of the aromatic ring (C-1).

The aromatic protons ortho to the cyclopropyl group (H-2, H-6) correlating with the ipso-carbon (C-1) and the neighboring aromatic carbon (C-3/5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It would be particularly useful in determining the stereochemistry (cis or trans) of the substituents on the cyclopropane ring. For instance, a NOE between the aminomethyl protons and the aromatic protons would suggest a specific spatial arrangement.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy identifies the functional groups present in the molecule.

Nitrile Group (C≡N): A strong, sharp absorption band characteristic of a nitrile stretch is expected around 2220-2230 cm⁻¹ in the IR spectrum. researchgate.net

Amine Group (N-H): The primary amine (-NH₂) would show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons would appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring would be observed in the 1450-1600 cm⁻¹ region.

Aliphatic Groups: C-H stretching vibrations for the cyclopropyl and aminomethyl groups are expected just below 3000 cm⁻¹. The CH₂ scissoring vibration typically appears around 1450 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (CH₂, cyclopropyl) |

| 2230-2220 | C≡N stretch | Nitrile |

| 1620-1580 | N-H bend | Primary Amine |

| 1600-1450 | C=C stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments.

HRMS would be used to determine the exact mass of the molecular ion (M⁺). For C₁₁H₁₂N₂, the calculated monoisotopic mass is 172.1000. An experimental HRMS measurement confirming this value would validate the elemental composition of the compound. nih.gov

The fragmentation pattern in a standard MS experiment would likely involve characteristic cleavages:

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyclopropyl ring is a probable fragmentation pathway, leading to stable charged fragments.

Loss of Aminomethyl Group: Fragmentation could occur via the loss of the •CH₂NH₂ radical.

Cyclopropane Ring Opening: The strained cyclopropane ring could undergo cleavage to form more stable radical cations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is invaluable for the identification and quantification of compounds in complex mixtures. In the context of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile, LC-MS/MS can be employed to determine its presence in reaction mixtures, assess its purity, and study its metabolic fate in biological systems.

The utility of LC-MS/MS lies in its ability to provide both retention time data from the LC separation and mass-to-charge (m/z) ratio information from the mass spectrometer. The initial mass analysis provides the molecular weight of the parent ion, while the subsequent fragmentation in MS/MS experiments yields a characteristic pattern of product ions, which serves as a structural fingerprint for the molecule.

While specific experimental data for 4-(2-(Aminomethyl)cyclopropyl)benzonitrile is not extensively available in public literature, the general principles of LC-MS/MS analysis can be applied. A typical method would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

| Parameter | Typical Value/Condition |

| LC Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (M+H)+ | Expected m/z based on molecular formula |

| Fragmentation | Collision-Induced Dissociation (CID) |

This table represents typical starting conditions for an LC-MS/MS analysis of a small molecule like 4-(2-(Aminomethyl)cyclopropyl)benzonitrile and is not based on experimentally verified data for this specific compound.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

The process of determining a crystal structure begins with the growth of a high-quality single crystal of the compound. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are measured. The resulting diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods to generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These can include strong interactions like hydrogen bonds, as well as weaker forces such as van der Waals interactions, and π-π stacking. nih.gov A detailed analysis of these interactions provides insight into the stability of the crystal structure and can influence the physical properties of the solid, such as melting point and solubility.

In the case of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile, the primary amine group is a hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor. nih.gov The phenyl ring can also participate in π-π stacking interactions. Understanding these interactions is critical for crystal engineering and the design of new materials with desired properties.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Z | The number of molecules in the unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table outlines the key parameters obtained from an X-ray crystallography experiment. Specific values for 4-(2-(Aminomethyl)cyclopropyl)benzonitrile are not available in the public domain.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

No specific studies using Density Functional Theory (DFT) to optimize the geometry or analyze the electronic structure of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile were found. DFT is a common method for such analyses on similar molecular structures, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) to determine parameters like bond lengths, angles, and electronic properties. nih.govmdpi.com

There is no available research detailing the use of Ab Initio methods for energetic or spectroscopic predictions for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Specific molecular dynamics (MD) simulations to analyze the conformational landscape and flexibility of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile have not been published. Such simulations are valuable for understanding how molecules like this behave in different environments over time, revealing stable conformations and dynamic motions. nih.govnih.govresearchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

While molecular docking is a widely used technique to predict the binding affinity and interaction of ligands with protein targets rjptonline.orgnih.govresearchgate.netmdpi.comresearchgate.net, no studies have been published that model the interaction of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile with any specific biological target.

Reaction Mechanism Elucidation via Computational Pathways

Computational studies elucidating the reaction mechanisms involving 4-(2-(Aminomethyl)cyclopropyl)benzonitrile are not present in the available literature. Research on other molecules shows that DFT is often used to map reaction pathways and calculate activation energies for proposed mechanisms. nih.govresearchgate.netresearchgate.netnih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

There are no published theoretical predictions of the spectroscopic properties for 4-(2-(Aminomethyl)cyclopropyl)benzonitrile. Methods like the Gauge-Independent Atomic Orbital (GIAO) are frequently used with DFT to calculate NMR chemical shifts (¹H and ¹³C), and vibrational analysis is used to predict IR and Raman frequencies, which are then often compared to experimental data. nih.govresearchgate.netresearchgate.netepstem.net

Preclinical Biological Investigations and Mechanistic Elucidation

In Vitro Studies for Target Identification and Validation

In vitro research has been fundamental in identifying the molecular targets of 4-(2-(aminomethyl)cyclopropyl)benzonitrile and its structural analogs, validating their activity, and elucidating the downstream cellular consequences of their action.

Enzyme Inhibition Assays

The primary molecular target identified for this class of compounds is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine (B10760008) residues on histone H3 (specifically H3K4 and H3K9), thereby regulating gene expression.

Derivatives of 2-phenylcyclopropylamine (2-PCPA), the scaffold to which 4-(2-(aminomethyl)cyclopropyl)benzonitrile is related, were among the early-stage developments for LSD1 inhibitors. mdpi.com These compounds typically act as irreversible inhibitors that form a covalent bond with the FAD cofactor essential for the enzyme's catalytic activity. mdpi.com The development of these inhibitors has also focused on achieving high selectivity for LSD1 over other related monoamine oxidases (MAO-A and MAO-B), which is often accomplished by adding side groups to the phenyl ring to leverage the larger catalytic site of LSD1 compared to the MAOs. nih.gov

Subsequent research has led to the development of both irreversible and reversible inhibitors with high potency. For example, various analogs have demonstrated significant LSD1 inhibitory activity with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar to low micromolar range. frontiersin.orgtandfonline.com

| Compound Class/Name | Target Enzyme | Inhibition Type | Potency (IC50) | Selectivity Notes |

|---|---|---|---|---|

| Tranylcypromine (TCP)/2-PCPA Derivatives | LSD1 | Irreversible | Varies (µM range) | Parent compound also inhibits MAO-A/B. mdpi.com |

| MC3288 (Indole derivative of TCP) | LSD1 | Not Specified | 0.032 µM | High selectivity over MAOs. frontiersin.org |

| MC3382 (Pyrrole derivative of TCP) | LSD1 | Not Specified | 0.040 µM | High selectivity over MAOs. frontiersin.org |

| Compound 14 (Molecular Hybrid) | LSD1 | Reversible | 0.18 µM | Weak inhibition against MAO-A/B (>1 µM). tandfonline.com |

| HCI-2509 (Non-MAO based) | LSD1 | Reversible | 0.3–5 µM | Represents a different class of reversible inhibitors. nih.gov |

Receptor Binding Profiling and Allosteric Modulation

The primary mechanism of action for 4-(2-(aminomethyl)cyclopropyl)benzonitrile and its analogs is the direct inhibition of the LSD1 enzyme. mdpi.com The interaction occurs within the catalytic center of the enzyme where it binds to key residues and/or the FAD cofactor. mdpi.com Current research literature does not prominently feature evidence of this compound class acting through classical receptor binding or allosteric modulation of G protein-coupled receptors or ion channels. nih.govnih.govmdpi.com The term "receptor" in this context refers to the enzyme's substrate-binding pocket rather than a transmembrane signaling receptor. The binding mode is typically competitive or non-competitive with the histone substrate, not allosteric modulation from a topographically distinct site. mdpi.comtandfonline.com

Cellular Pathway Modulation in Model Systems

The inhibition of LSD1 by these compounds triggers significant changes in cellular pathways, primarily through the alteration of epigenetic marks. By preventing the demethylation of H3K4me1/2, these inhibitors lead to an increase in the global levels of these histone marks. tandfonline.comnih.gov This epigenetic alteration subsequently modulates the expression of a wide array of genes.

Key cellular pathways affected include:

Cell Cycle and Replication: Expression profiling has revealed that LSD1 inhibition significantly affects the cell cycle and replication machinery. nih.gov This often results in a dose-dependent reduction in cell growth and proliferation in cancer cell lines. tandfonline.comnih.gov

Cell Differentiation: In leukemia models, LSD1 inhibition has been shown to increase the levels of myeloid-lineage markers, such as CD11b and CD86, indicating an induction of cell differentiation. frontiersin.org

Signal Transduction: Studies provide evidence that LSD1 blockade can interfere with crucial signaling pathways. In lung adenocarcinoma models, LSD1 inhibition was found to disrupt EGFR downstream signaling. nih.gov It has also been implicated in the modulation of the canonical Wnt pathway in thyroid cancer cells. mdpi.com

Epithelial-Mesenchymal Transition (EMT): LSD1 plays a role in regulating EMT, a process critical for cancer cell migration and invasion. mdpi.com LSD1 inhibitors have been observed to suppress the migration of cancer cells in vitro. tandfonline.com

Interaction with Specific Biomolecules (e.g., DNA, proteins)

The most direct and significant biomolecular interaction of 4-(2-(aminomethyl)cyclopropyl)benzonitrile analogs is with the LSD1 protein itself. Structural studies of related inhibitors in complex with LSD1 have provided detailed insights into this interaction. For instance, the crystal structure of a reversible inhibitor revealed that its 4-cyanophenyl group binds deep within the substrate-binding cavity, forming a hydrogen bond with Lys661, a critical residue for the demethylation reaction. mdpi.com The inhibitor's other moieties, such as piperidine (B6355638) and methylphenyl groups, interact with hydrophobic pockets and charged residues like Asp555. mdpi.com

LSD1 does not function in isolation but is a key component of larger protein complexes, most notably the CoREST complex. nih.gov This complex includes proteins such as RCOR1 and histone deacetylases (HDACs). Therefore, by binding to LSD1, these inhibitors can modulate the function and targeting of the entire repressor complex, influencing its interaction with other proteins like the transcription factors SNAI1 and GFI1B. nih.gov The primary substrate of the enzyme is the histone H3 protein, representing another key protein interaction. There is no indication that these compounds interact directly with DNA.

Mechanism of Action Studies in Experimental Animal Models (excluding clinical efficacy)

The mechanistic insights gained from in vitro studies have been further explored in experimental animal models to understand the pharmacological effects of LSD1 inhibition on organismal biology and disease pathology.

Pharmacological Characterization in Disease Models (focused on pathways)

Studies in various animal disease models have demonstrated the functional consequences of the pathway modulations observed in vitro. These investigations focus on how targeting LSD1 affects the progression of the disease at a molecular and cellular level, independent of ultimate clinical outcomes.

Oncology Models: In transgenic mouse models of lung adenocarcinoma driven by either EGFR or KRAS mutations, treatment with the LSD1 inhibitor HCI-2509 resulted in significantly lower tumor formation and a marked reduction in tumor progression. nih.gov This effect was linked to cell cycle arrest induced by the inhibitor. nih.gov Similarly, in a mouse model of acute promyelocytic leukemia (APL), oral administration of an LSD1 inhibitor led to increased survival, an effect attributed to the induction of leukemic cell differentiation. frontiersin.org In prostate cancer xenograft models, the inhibitor GSK2879552 reduced tumor growth and metastatic potential, which was associated with the downregulation of genes like MMP13 involved in cell invasion. mdpi.com

Hematological Disease Models: In mouse models of sickle cell disease (SCD), treatment with LSD1 inhibitors like OG-L002 and GSK-LSD1 was shown to reactivate fetal hemoglobin (HbF) expression. researchgate.net This pharmacological effect is a direct consequence of altering the epigenetic state of the γ-globin promoter, leading to an increase in HbF-positive cells and an improvement in anemia-related parameters. researchgate.net

These studies in experimental models confirm that the mechanism of action, centered on the inhibition of LSD1's demethylase activity, translates into significant pharmacological effects on disease-relevant pathways in a complex in vivo environment.

Metabolomic and Proteomic Analysis in Biological Systems

Understanding the molecular fate and impact of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile within a biological system is crucial for its development as a therapeutic agent. Metabolomic and proteomic analyses provide a window into its transformation and its effects on cellular protein landscapes.

Metabolomic Profile: The metabolic pathway of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile is largely influenced by its cyclopropylamine (B47189) moiety. This functional group is known to be a substrate for cytochrome P450 (CYP) enzymes, particularly CYP1A2, and flavin-containing monooxygenases (FMOs). hyphadiscovery.comacs.org Oxidation of the cyclopropylamine can lead to ring-opening, generating reactive intermediates such as α,β-unsaturated aldehydes. acs.org These reactive species are capable of forming conjugates with endogenous nucleophiles like glutathione (B108866) (GSH). hyphadiscovery.com This bioactivation pathway is a critical consideration in the compound's metabolic profile, as the formation of reactive metabolites can have toxicological implications. hyphadiscovery.comacs.org The benzonitrile (B105546) group, being electron-withdrawing, may render the aromatic ring less susceptible to oxidative metabolism, potentially improving metabolic stability. nih.govresearchgate.net

Potential Metabolites of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile

| Metabolite Type | Proposed Structure/Description | Enzymatic Pathway | Significance |

|---|---|---|---|

| Hydroxylated Metabolite | Oxidation on the cyclopropyl (B3062369) ring or aromatic ring | Cytochrome P450 (CYP) | May alter activity and clearance |

| Ring-Opened Aldehyde | α,β-unsaturated aldehyde formed from cyclopropylamine oxidation | CYP1A2, Myeloperoxidase (MPO) | Reactive intermediate, potential for covalent adduct formation acs.org |

| Glutathione Conjugate | GSH adduct formed with the ring-opened aldehyde | Glutathione S-transferase (GST) | Detoxification pathway for reactive metabolite hyphadiscovery.com |

Proteomic Analysis: As an inhibitor of LSD1, 4-(2-(Aminomethyl)cyclopropyl)benzonitrile is expected to induce significant changes in the cellular proteome and histone modification landscape. LSD1 is an epigenetic regulator that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), acting as both a transcriptional co-repressor and co-activator. nih.govnih.gov Proteomic studies on other LSD1 inhibitors have provided insights into the likely consequences of its inhibition.

Pharmacological inhibition of LSD1 has been shown to alter the LSD1 interactome. unimi.it A key interaction disrupted by inhibitors is between LSD1 and Growth Factor Independent 1 (GFI1), which sensitizes leukemia cells to differentiation agents like all-trans retinoic acid (ATRA). unimi.it Quantitative mass spectrometry-based proteomics can identify global changes in protein expression and post-translational modifications following treatment. unimi.itnih.gov Inhibition of LSD1 is expected to lead to an increase in the methylation levels of its substrates, H3K4me1/2, which can be detected by proteomic techniques. researchgate.net Furthermore, downstream effects may include changes in the expression of proteins involved in cell cycle arrest, apoptosis, and cellular differentiation, such as an enhancement of p21 expression. unimi.it

Structure-Activity Relationships (SAR) from Preclinical Data

The optimization of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile as a potent and selective LSD1 inhibitor is guided by structure-activity relationship (SAR) studies. These studies systematically modify the molecule's structure to understand how chemical changes affect its biological activity.

Elucidating Key Pharmacophoric Elements

The design of irreversible LSD1 inhibitors based on the cyclopropylamine scaffold has revealed a well-defined pharmacophore. This model consists of three essential components:

The Cyclopropylamine "Warhead": This moiety is the reactive center of the molecule. It acts as a mechanism-based inactivator that forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, leading to irreversible inhibition. nih.govacs.org

The Aromatic Core: A central aromatic or heteroaromatic ring system serves as the scaffold for orienting the other functional groups. In this case, it is the benzene (B151609) ring.

The Linker and Recognition Moiety: The aminomethyl group links the reactive cyclopropylamine to the benzonitrile portion, which extends into the substrate recognition pocket of the enzyme. The nature of the group at the para-position of the phenyl ring is critical for potency and selectivity. nih.gov

SAR studies on related cyclopropylamine-containing cyanopyrimidine inhibitors have shown that substitutions on the phenyl ring significantly impact anticancer activity. Electron-donating groups at the para-position tend to enhance activity, highlighting the importance of electronic and steric interactions in the enzyme's active site. nih.gov

SAR Insights from Related LSD1 Inhibitors

| Structural Modification | Impact on Activity | Rationale | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | Unsubstituted or para-electron-donating groups enhance activity | Optimizes interactions within the LSD1 substrate-binding pocket | nih.gov |

| Replacement of Cyclopropylamine | Replacing with a gem-dimethyl group | Averts the bioactivation reaction and formation of reactive metabolites | hyphadiscovery.com |

Impact of Cyclopropyl Moiety and Benzonitrile Group on Biological Profile

The distinct biological profile of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile is a direct consequence of the interplay between its cyclopropyl and benzonitrile components.

The Cyclopropyl Moiety: The cyclopropane (B1198618) ring serves multiple roles. Its primary function is as a latent reactive group for the mechanism-based inactivation of LSD1. acs.org The strained three-membered ring, when attached to the amine, mimics the substrate lysine and is oxidized by the FAD cofactor. nih.gov This oxidation initiates a ring-opening cascade that results in a stable covalent bond with the FAD, permanently inactivating the enzyme. nih.govacs.org

Beyond its role as a reactive warhead, the cyclopropyl group imparts conformational rigidity to the molecule. hyphadiscovery.com This constraint can improve binding affinity by reducing the entropic penalty upon binding to the target enzyme. It can also enhance metabolic stability by protecting adjacent positions from oxidative metabolism by CYP enzymes due to high C-H bond dissociation energy. hyphadiscovery.com However, the direct attachment to an amine group makes it susceptible to specific bioactivation pathways, as noted in the metabolomics section. hyphadiscovery.comacs.org

The Benzonitrile Group: The benzonitrile group is a key feature for molecular recognition and contributes significantly to the compound's drug-like properties. The nitrile functional group is a potent hydrogen bond acceptor and can engage in crucial polar interactions within the active site of LSD1. nih.govresearchgate.net The strong dipole of the nitrile can also optimize π-π stacking interactions between the benzene ring and aromatic residues in the enzyme pocket. nih.govnih.gov

Furthermore, the powerful electron-withdrawing nature of the nitrile substituent can increase the metabolic stability of the benzene ring by making it less prone to oxidative metabolism. nih.govresearchgate.net In drug design, the para-substituted aryl nitrile is a common motif used to achieve this effect while providing a vector for specific interactions. nih.gov In the context of S1P1 agonists, for instance, an isopropoxybenzonitrile moiety has been identified as a key hydrophobic pharmacophoric feature, underscoring the importance of this group for receptor engagement. acs.org

Advanced Analytical Chemistry Methodologies

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone for the analysis of pharmaceutical intermediates and active compounds. It allows for the separation of the target molecule from impurities, starting materials, and by-products, providing critical information on its purity and enabling its isolation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like 4-(2-(Aminomethyl)cyclopropyl)benzonitrile. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC method, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a more polar, aqueous-organic mixture. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For an amine-containing compound such as this, the pH of the mobile phase is a critical parameter. Maintaining a low pH (e.g., using buffers like phosphoric acid or formic acid) ensures that the primary amine group is protonated, which improves peak shape and retention characteristics on the reversed-phase column. nih.gov

Detection is commonly achieved using a UV detector, set to a wavelength where the benzonitrile (B105546) chromophore exhibits strong absorbance, typically in the range of 220-280 nm. nih.govsphinxsai.com A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Table 2: Example Data from HPLC Purity Assessment

| Peak | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 3.5 | 0.15 | Impurity A |

| 2 | 8.2 | 99.75 | 4-(2-(Aminomethyl)cyclopropyl)benzonitrile |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the primary amine group and relatively high molecular weight, direct analysis of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile by GC can be challenging due to potential issues with peak tailing and thermal degradation.

To overcome these limitations, derivatization is often employed. The primary amine can be converted into a less polar, more volatile derivative, such as a silyl (B83357) (e.g., with BSTFA) or an acyl derivative (e.g., with trifluoroacetic anhydride). nih.gov This process masks the polar amine group, improving chromatographic behavior and thermal stability. For instance, reaction with 3,5-bistrifluoromethylbenzoyl chloride can create a derivative suitable for highly sensitive detection using an electron capture detector (ECD) or mass spectrometry in negative ion chemical ionization mode. nih.gov

The choice of a GC column is critical, with mid-polarity columns containing cyanopropyl phases often providing good selectivity for aromatic compounds.

Table 3: Typical GC Method Parameters (for a Derivatized Analyte)

| Parameter | Condition |

|---|---|

| Column | DB-17 (50% Phenyl - 50% methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

The cyclopropane (B1198618) ring in 4-(2-(Aminomethyl)cyclopropyl)benzonitrile contains two stereocenters, leading to the existence of enantiomers and diastereomers. Determining the enantiomeric excess (e.e.) is crucial, as different stereoisomers can have vastly different biological activities. Chiral chromatography, using either HPLC or GC, is the definitive method for this analysis.

Chiral HPLC: This is the most common approach. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and crown ether-based CSPs (e.g., Crownpak CR(+)) are highly effective. nih.gov The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape.

Chiral GC: For volatile derivatives of the compound, chiral GC offers excellent resolution. researchgate.net Capillary columns with a stationary phase containing cyclodextrin (B1172386) derivatives (e.g., Chirasil-Dex) are widely used for separating the enantiomers of cyclopropane derivatives. nih.govlcms.cz Permethylated β-cyclodextrin has proven particularly effective for recognizing and separating compounds with rigid cyclopropane ring structures. nih.gov

Table 4: Illustrative Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination

| Peak | Retention Time (min) | Area (%) | Enantiomer Identity |

|---|---|---|---|

| 1 | 12.4 | 1.5 | (1S, 2R)-enantiomer (example) |

| 2 | 14.8 | 98.5 | (1R, 2S)-enantiomer (example) |

| Calculation | | e.e. = 97.0% | |

Quantitative Analysis Techniques

Quantitative analysis is performed to determine the exact concentration of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile in a sample. While HPLC with external calibration is the most common method, other classical techniques can also be applied.

UV-Visible spectrophotometry is a simple and rapid method for quantification. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The benzonitrile moiety of the molecule contains a strong chromophore that absorbs UV radiation. aip.orgresearchgate.net

To perform the assay, a pure reference standard of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile is used to prepare a series of solutions of known concentrations. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax), which for benzonitrile derivatives is typically around 225-235 nm and a weaker band around 270-280 nm. sphinxsai.comaip.org A calibration curve is constructed by plotting absorbance versus concentration. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 5: Example Calibration Data for UV-Vis Assay

| Concentration (mg/L) | Absorbance at λmax (230 nm) |

|---|---|

| 2.0 | 0.148 |

| 4.0 | 0.295 |

| 6.0 | 0.442 |

| 8.0 | 0.591 |

| 10.0 | 0.740 |

| Result | R² = 0.9998 |

Titrimetric, or volumetric, analysis provides an absolute method for quantifying the amine content of the molecule. The basic aminomethyl group can be titrated with a standard solution of a strong acid.

Given that the primary aliphatic amine is a weak base, a non-aqueous acid-base titration is often preferred to achieve a sharp, distinct endpoint. mt.com The sample is typically dissolved in a non-aqueous solvent, such as glacial acetic acid, which can enhance the basicity of the amine. mt.com The titrant is a standardized solution of a strong acid in a non-aqueous solvent, most commonly perchloric acid in glacial acetic acid. mt.comresearchgate.net

The endpoint of the titration can be detected potentiometrically using a pH electrode, which results in a sharp potential jump at the equivalence point. This method is highly accurate and is a standard pharmacopeial method for the assay of many amine-containing drugs. researchgate.netuomustansiriyah.edu.iq

Table 6: Representative Data from Non-Aqueous Potentiometric Titration

| Parameter | Value |

|---|---|

| Sample Weight | 150.5 mg |

| Titrant | 0.1 N Perchloric Acid |

| Titrant Volume at Endpoint | 8.12 mL |

| Molecular Weight | 172.23 g/mol |

| Calculated Purity | 99.8% |

Impurity Profiling and Degradation Product Analysis of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile

Disclaimer: The following impurity and degradation profiles are theoretical and based on established principles of organic chemistry, as specific experimental data for 4-(2-(aminomethyl)cyclopropyl)benzonitrile is not publicly available. The proposed pathways and products are intended to guide analytical method development and characterization studies.

Impurity profiling and the analysis of degradation products are critical components in the development and quality control of any chemical entity. For the compound 4-(2-(aminomethyl)cyclopropyl)benzonitrile, this involves the identification of process-related impurities from its synthesis and the characterization of degradation products that may form under various stress conditions. A thorough understanding of these impurities is essential for ensuring the compound's purity, stability, and quality.

Impurity Profiling

Process-related impurities in 4-(2-(aminomethyl)cyclopropyl)benzonitrile can originate from starting materials, intermediates, by-products, and reagents used in its synthesis. A plausible synthetic route for this compound is a multi-step process, and a comprehensive analysis of this process is necessary to identify potential impurities.

Hypothetical Synthetic Pathway:

A potential synthesis could involve the Kulinkovich-Szymoniak reaction, a method for preparing primary cyclopropylamines from nitriles and Grignard reagents. organic-chemistry.orgorganic-chemistry.org This reaction would likely start from a protected form of 4-cyanobenzaldehyde (B52832) or a related benzonitrile derivative.

Potential Process-Related Impurities:

Based on a hypothetical synthetic route, several types of impurities could be present in the final product. These can be categorized as starting materials, intermediates, by-products, and reagent-related impurities.

Table 1: Potential Process-Related Impurities of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile

| Impurity Category | Potential Compound Name | Structure | Rationale for Presence |

|---|---|---|---|

| Starting Materials | 4-Cyanobenzaldehyde | Unreacted starting material from an initial synthetic step. | |

| 1,2-Dibromoethane | Br-CH2-CH2-Br | Precursor for the Grignard reagent used in cyclopropanation. | |

| Intermediates | 4-(Oxiran-2-yl)benzonitrile | A possible intermediate in the formation of the cyclopropane ring. | |

| 4-(2-Azidocyclopropyl)benzonitrile | N3-C3H4-C6H4-CN | An intermediate if the amine is introduced via an azide (B81097). | |

| By-products | 4-(1-Hydroxyethyl)benzonitrile | HO-CH(CH3)-C6H4-CN | A potential by-product from the Grignard reaction. |

| Dimer of 4-(2-(aminomethyl)cyclopropyl)benzonitrile | (C11H12N2)2 | Formation during synthesis or storage. | |

| Reagents | Titanium (IV) isopropoxide | Ti(O-iPr)4 | Catalyst used in the Kulinkovich-Szymoniak reaction. |

Degradation Product Analysis

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products that could form under various environmental conditions. These studies typically involve subjecting the compound to stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.

Hydrolytic Degradation:

The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis would likely proceed in two stages, first forming the corresponding amide and then the carboxylic acid.

Acidic/Basic Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxamide group (-CONH2) and subsequently to a carboxylic acid group (-COOH).

Oxidative Degradation:

The primary aminomethyl group is a potential site for oxidative degradation.

Oxidation: The aminomethyl group (-CH2NH2) can be oxidized. Potential oxidation products could include the corresponding formyl derivative (-CHO) or the carboxylic acid derivative (-COOH). Oxidative deamination could also occur, leading to the formation of an aldehyde and ammonia.

Photolytic Degradation:

The aromatic ring and the nitrile group can absorb UV light, potentially leading to photodegradation.

Photodegradation: Complex reactions, including dimerization or reactions with solvent molecules, could occur upon exposure to light.

Thermal Degradation:

The stability of the cyclopropane ring can be compromised at elevated temperatures, potentially leading to ring-opening reactions.

Table 2: Potential Degradation Products of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile

| Degradation Pathway | Potential Degradation Product Name | Structure |

|---|---|---|

| Hydrolysis | 4-(2-(Aminomethyl)cyclopropyl)benzamide | |

| 4-(2-(Aminomethyl)cyclopropyl)benzoic acid | ||

| Oxidation | 4-(2-Formylcyclopropyl)benzonitrile | OHC-C3H4-C6H4-CN |

| 4-(2-Carboxycyclopropyl)benzonitrile | HOOC-C3H4-C6H4-CN | |

| 4-(Cyclopropyl)benzonitrile | C3H5-C6H4-CN | |

| Thermal/Photolytic | Ring-opened products | Various acyclic structures |

The identification and characterization of these potential impurities and degradation products would require the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The development of stability-indicating analytical methods capable of separating the parent compound from all its potential impurities and degradants is a crucial step in ensuring its quality and stability throughout its lifecycle.

Derivatization and Analog Development: Strategic Structure Activity Relationship Sar Exploration

Design Principles for Novel Analogs and Homologs

The design of new analogs and homologs of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile is guided by established medicinal chemistry principles. A primary strategy involves leveraging the unique properties of the cyclopropane (B1198618) ring. This small, strained ring imparts a high degree of conformational rigidity to the molecule. nih.govdigitellinc.com By locking the relative orientation of the aminomethyl and benzonitrile (B105546) groups, the cyclopropane scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. iris-biotech.de

The core design principles are summarized below:

Conformational Constraint: Utilize the rigid cyclopropane scaffold to pre-organize the pharmacophoric elements into a bioactive conformation, enhancing binding affinity. nih.govacs.org

Property Modulation: Introduce structural modifications to fine-tune key properties such as lipophilicity (LogP), pKa, and metabolic stability. iris-biotech.de

Bioisosteric Replacement: Systematically replace functional groups with isosteres to explore new chemical space and overcome liabilities such as toxicity or poor pharmacokinetics. digitellinc.comnih.gov

Target Interaction Mapping: Design analogs that introduce or remove specific functional groups (e.g., hydrogen bond donors/acceptors, charged groups) to probe the binding site of the biological target.

Synthesis of Chemically Modified Derivatives for SAR Studies

The synthesis of a focused library of derivatives is essential for systematically probing the SAR of the lead compound. Modifications are targeted at the three main components of the molecule.

The primary amine of the aminomethyl group is a critical site for modification as it can serve as a hydrogen bond donor and a basic center. Standard synthetic transformations can be employed to explore its role. N-acylation, for example, converts the basic amine into a neutral amide, which can act as a hydrogen bond donor and acceptor. Reductive amination or direct N-alkylation can be used to introduce small alkyl groups, probing the steric tolerance of the binding pocket and modulating the amine's basicity.

| Modification Type | Example Derivative | Synthetic Method | SAR Rationale |

| N-Acetylation | N-((1-(4-cyanophenyl)cyclopropyl)methyl)acetamide | Acylation with acetyl chloride or acetic anhydride | Removes basicity; probes for hydrogen bond acceptor tolerance. |

| N-Methylation | 1-(4-cyanophenyl)-N-methylcyclopropanemethanamine | Reductive amination with formaldehyde (B43269) or alkylation with methyl iodide | Increases basicity slightly; probes steric tolerance for small alkyl groups. |

| N-Sulfonylation | N-((1-(4-cyanophenyl)cyclopropyl)methyl)methanesulfonamide | Reaction with methanesulfonyl chloride | Introduces a strong hydrogen bond acceptor group; removes basicity. |

| Conversion to Guanidine | (1-(4-cyanophenyl)cyclopropyl)methylguanidine | Reaction with a guanidinylating agent (e.g., 1H-pyrazole-1-carboxamidine) | Replaces the primary amine with a strongly basic, delocalized cation. |

Altering the substitution pattern on the benzonitrile ring allows for the investigation of electronic and steric effects on activity. The nitrile group itself is a key feature, likely acting as a hydrogen bond acceptor or a dipolar element. Adding substituents to the aromatic ring can modulate the electronic properties of the nitrile and the ring's interaction with the target. Synthetic routes often involve starting from a substituted 2-phenylacetonitrile (B1602554) and performing a cyclopropanation reaction. nih.gov Research has shown that the yield of such cyclopropanation reactions can be influenced by the electronic nature of the substituents, with electron-donating groups often providing better yields than electron-withdrawing groups. nih.gov

| Substituent | Position on Ring | Electronic Effect | SAR Rationale |

| -OCH₃ | 3- (meta) | Electron-Donating | Probes for favorable interactions with electron-rich groups; may impact metabolism. |

| -F | 3- (meta) | Electron-Withdrawing | Acts as a weak hydrogen bond acceptor; can block a site of metabolism. |

| -Cl | 2- (ortho) | Electron-Withdrawing | Introduces steric bulk near the cyclopropane ring; explores halogen bonding. |

| -CH₃ | 2- (ortho) | Electron-Donating | Probes for steric tolerance and hydrophobic interactions. |

The cyclopropane ring is a cornerstone of the molecule's architecture. Replacing it with other small rings or isosteres is a powerful strategy to explore the importance of its specific size, rigidity, and electronic properties. nih.gov Small aliphatic rings like cyclobutane, oxetane (B1205548), and azetidine (B1206935) are frequently used as bioisosteres to subtly alter the vectors of the attached substituents and introduce polarity. nih.gov For example, replacing the cyclopropane with an oxetane ring can improve aqueous solubility and act as a hydrogen bond acceptor. More advanced isosteres like bicyclo[1.1.1]pentane (BCP) can mimic the linear geometry of an alkyne while maintaining a saturated, sp³-rich character.

| Isostere | Key Features | Rationale for Replacement |

| Cyclobutane | Larger and more flexible than cyclopropane. | To assess if a less constrained linker is tolerated and to alter the exit vectors of the substituents. nih.gov |

| Oxetane | Introduces a polar ether oxygen; acts as a hydrogen bond acceptor. | To improve solubility and introduce a potential hydrogen bonding interaction. nih.gov |

| Azetidine | Contains a basic nitrogen atom that can be protonated. | To introduce a second basic center and explore different interaction geometries. |

| Bicyclo[1.1.1]pentane | Highly rigid, linear linker. | To rigidly separate the phenyl and aminomethyl groups at a greater distance. |

| Spiro[3.3]heptane | A non-coplanar scaffold. | To serve as a saturated bioisostere of a benzene (B151609) ring, exploring a different 3D pharmacology. enamine.net |

Theoretical SAR and QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the structural features of the synthesized analogs with their biological activities. nih.gov For a series of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile derivatives, a QSAR study would be conducted to build a predictive model that can guide the design of new, more potent compounds. mdpi.comscispace.com

The typical workflow for a QSAR study involves several key steps:

Data Set Assembly: A dataset of synthesized analogs with their corresponding measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. pharmacophorejournal.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These numerical values represent various aspects of the molecular structure. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). pharmacophorejournal.com

Model Validation: The model's statistical significance and predictive power are rigorously assessed using techniques like leave-one-out cross-validation (for internal validation) and prediction of the activities of the test set compounds (for external validation). mdpi.com

The descriptors used in QSAR modeling capture different types of molecular information.

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | The overall size and mass of the molecule. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Geometric | Molecular Surface Area | Represents the 3D size and shape of the molecule. |

| Electronic | Dipole Moment | Quantifies the polarity and charge distribution of the molecule. |

| Physicochemical | LogP | Measures the lipophilicity or hydrophobicity of the compound. |

By identifying which descriptors are most critical for activity, a QSAR model can provide valuable insights into the SAR. For instance, a model might reveal that higher potency is correlated with a lower LogP and the presence of a hydrogen bond donor at a specific position, guiding future synthetic efforts toward more effective analogs.

Role As a Synthetic Intermediate and Chemical Probe

Precursor in the Synthesis of Complex Organic Molecules

There is no specific information available in the scientific literature detailing the use of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile as a precursor in the synthesis of complex organic molecules. While its structural components suggest potential as a versatile building block, no documented examples of its incorporation into larger, more complex structures have been found.

Applications as a Chemical Probe for Biological Systems

No published research describes the application of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile as a chemical probe for biological systems. The development of chemical probes requires a deep understanding of a molecule's biological target and mechanism of action, which is currently lacking for this compound.

Utility in Materials Science Research

There is no information to suggest that 4-(2-(Aminomethyl)cyclopropyl)benzonitrile has been utilized in materials science research. While cyclopropyl (B3062369) and benzonitrile-containing molecules have been investigated for their potential in creating novel materials, this specific compound has not been a subject of such studies.

Emerging Research Avenues and Future Perspectives

Challenges in Synthesis and Scale-Up (academic perspective)

From an academic standpoint, the synthesis and potential scale-up of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile present several intricate challenges. The construction of the substituted cyclopropane (B1198618) ring is chief among these hurdles.

Stereocontrol: The target molecule contains two stereocenters on the cyclopropane ring, meaning it can exist as four possible stereoisomers. Achieving high diastereo- and enantioselectivity is a significant synthetic challenge. nih.govnih.govrochester.edu Catalytic asymmetric synthesis of polysubstituted chiral cyclopropanes is notoriously difficult to control. nih.gov While biocatalytic methods using engineered enzymes like myoglobin (B1173299) have shown promise for producing nitrile-substituted cyclopropanes with high stereoselectivity, their applicability and scalability for this specific substitution pattern would require dedicated investigation. nih.govrochester.edu

Reagent Selection and Safety: Classical cyclopropanation methods, such as the Simmons-Smith reaction or those involving diazo compounds, are common but come with drawbacks. wikipedia.orgmasterorganicchemistry.com Simmons-Smith reactions often require stoichiometric zinc-copper couple, while diazo compounds like diazomethane (B1218177) are toxic and explosive, making their use on a large scale hazardous and impractical in many academic settings. masterorganicchemistry.comnih.gov Newer, light-powered methods are being developed but may have substrate scope limitations. acs.org

Multi-Step Synthesis Complexity: Assembling the final molecule likely requires a multi-step pathway, introducing challenges related to yield, purification, and functional group compatibility at each stage. beilstein-journals.orgnih.gov For instance, a plausible route might involve the cyclopropanation of an appropriately substituted styrene (B11656) derivative, followed by functional group interconversion to install the aminomethyl group. Each step adds complexity and potential for yield loss, complicating the path to obtaining substantial quantities for extensive biological evaluation. researchgate.netsavemyexams.com

Scale-Up Issues: Transitioning a successful bench-scale synthesis to a larger, pilot-plant scale introduces further difficulties. Reactions that are manageable in a laboratory setting may become problematic due to issues with heat transfer, reagent handling (especially for hazardous materials), and purification. nih.govlonza.com Incomplete cyclopropanation, for example, can lead to alkene impurities that are difficult to remove. nih.gov

| Challenge Category | Specific Issues | Potential Mitigation Strategies |

| Stereochemistry | Control of diastereoselectivity and enantioselectivity | Asymmetric catalysis, biocatalysis, chiral resolution |

| Reagent Hazards | Use of explosive or toxic reagents (e.g., diazomethane) | Development of safer catalytic methods (e.g., photocatalysis) |

| Process Efficiency | Multi-step synthesis with cumulative yield loss | Convergent synthetic strategies, process optimization |

| Purification | Removal of stereoisomers and reaction byproducts | Advanced chromatographic techniques, crystallization |

Opportunities for Novel Derivatization and Scaffold Hybridization

The structure of 4-(2-(Aminomethyl)cyclopropyl)benzonitrile offers three primary handles for chemical modification, providing a rich platform for generating diverse libraries of new chemical entities.

Amine Functionalization: The primary aminomethyl group is a versatile point for derivatization. It can be readily acylated, sulfonated, alkylated, or used in reductive amination to introduce a vast array of substituents. This allows for the systematic probing of the steric and electronic requirements of a potential binding pocket and can be used to modulate physicochemical properties like solubility and lipophilicity.